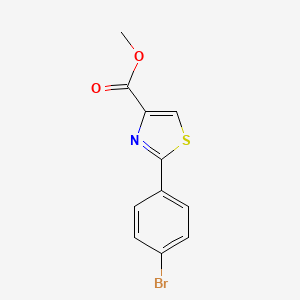

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Übersicht

Beschreibung

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Reagents and Conditions :

-

Ammonia/Amines : Reacts with NH₃ or primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C to yield amine-substituted derivatives .

-

Thiols : Treatment with thiophenol or alkanethiols in the presence of K₂CO₃ produces thioether-linked analogs .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH (3:1) at 90°C .

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-4-yl)thiazole-4-carboxylate | 85% |

| 4-Pyridylboronic acid | PdCl₂(dppf) | NaHCO₃ | 2-(4-Pyridylphenyl)thiazole-4-carboxylate | 78% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form the carboxylic acid, which serves as a precursor for further derivatization:

Hydrolysis :

-

Conditions : 2M NaOH in MeOH/H₂O (1:1), reflux for 6 hours .

-

Product : 2-(4-Bromophenyl)thiazole-4-carboxylic acid (94% yield) .

Subsequent Reactions :

-

Amidation : Reacts with amines (e.g., benzylamine) using EDCl/HOBt in DMF to form amide derivatives .

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, yielding 4-(hydroxymethyl)-2-(4-bromophenyl)thiazole .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position:

Nitration :

Sulfonation :

Ring-Opening and Rearrangement

Under strong basic conditions (e.g., KOtBu in DMSO), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can cyclize into alternative heterocycles (e.g., imidazoles) .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable biological activities:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-(Biphenyl-4-yl)thiazole-4-carboxylate | Anticancer (HepG2 cells) | 12.3 µM | |

| 2-(4-Aminophenyl)thiazole-4-carboxylate | Antimicrobial (E. coli) | 8.5 µg/mL |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has been investigated for its anticancer properties. In a study, derivatives of thiazole were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate cancer and melanoma. The structure-activity relationship indicated that modifications to the thiazole ring significantly enhanced anticancer potency, with some compounds exhibiting IC50 values in the low nanomolar range .

2. Antiviral Agents

Research has demonstrated that phenylthiazole derivatives can act as antiviral agents, particularly against flaviviruses. This compound is part of this class, showing potential in inhibiting viral replication through targeting viral envelope proteins . The development of metabolically stable analogs has further improved their therapeutic index, making them promising candidates for antiviral drug design.

3. Antifungal Activity

The compound also exhibits antifungal properties, making it useful in agricultural applications. It has been highlighted as a potential crop protection agent against phytopathogenic fungi, suggesting its efficacy in controlling fungal diseases in plants . This application is critical for sustainable agriculture practices.

Agricultural Applications

1. Crop Protection

The use of this compound as a fungicide has been documented in patent literature. The compound's ability to control fungal pathogens at low application rates addresses the growing need for effective and environmentally friendly agricultural chemicals . It demonstrates a favorable profile in terms of toxicity and selectivity, which is essential for modern crop protection strategies.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of thiazole derivatives were synthesized from this compound and tested against prostate cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity compared to standard treatments like Doxorubicin, with IC50 values dropping below 0.1 µM .

Case Study 2: Agricultural Application

In agricultural trials, this compound was applied to crops affected by fungal pathogens. The results showed a marked reduction in disease incidence and severity, demonstrating its effectiveness as a fungicide while adhering to safety standards for human health and environmental impact .

Wirkmechanismus

The mechanism of action of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring’s aromaticity and the bromophenyl group’s electron-withdrawing properties contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate

- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate

- Methyl 2-(4-methylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs .

Biologische Aktivität

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: CHBrNOS. The presence of the thiazole ring is crucial for its biological activity, as it influences interactions with various biomolecules.

Target of Action

The thiazole moiety is known to interact with multiple biochemical pathways. It can influence enzyme activity and receptor interactions, leading to various physiological effects.

Mode of Action

Thiazoles, including this compound, are believed to act through several mechanisms:

- Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Thiazoles exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and other cellular processes.

- Antitumor Activity : They may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research shows that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a study reported that compounds derived from similar thiazole structures showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7). The IC values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility characteristics:

- Solubility : It is slightly soluble in water but soluble in alcohol and ether.

- Bioavailability : The compound's ester group may influence its absorption and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies

-

Antimicrobial Study :

A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Compounds with structural similarities to this compound demonstrated significant inhibition against both bacterial and fungal strains .Compound MIC (µg/mL) Activity D1 5 Bacterial D2 8 Fungal D3 3 Bacterial -

Anticancer Evaluation :

In another study focusing on anticancer properties, derivatives were evaluated against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.Compound IC (µM) Cell Line D6 12 MCF7 D7 15 MCF7

Eigenschaften

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIWUICMRXOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724405 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-39-3 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.